molecular formula C16H14FN3OS B2409444 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851980-35-3

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide

Cat. No.: B2409444
CAS No.: 851980-35-3
M. Wt: 315.37
InChI Key: DPUPXZODLFEGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with 4,5-dimethyl-2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Material Science: It is used in the development of advanced materials with specific properties.

    Biological Research: The compound is investigated for its effects on biological systems and its potential as a biochemical tool.

    Industrial Applications: It is used in various industrial processes, including the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-3-8-13-14(10(9)2)18-16(22-13)20-19-15(21)11-4-6-12(17)7-5-11/h3-8H,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUPXZODLFEGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.